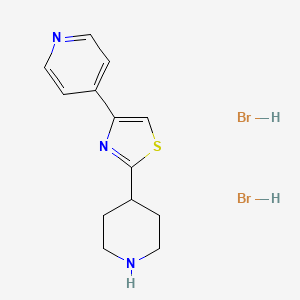

![molecular formula C23H24N4O2S B2925091 N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-89-9](/img/structure/B2925091.png)

N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

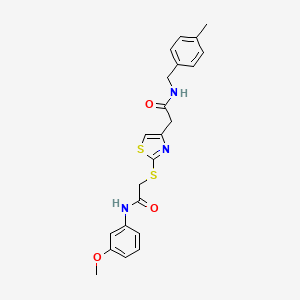

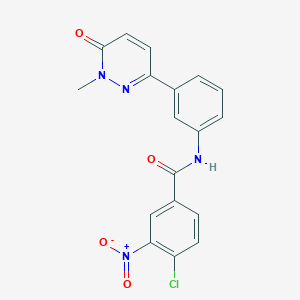

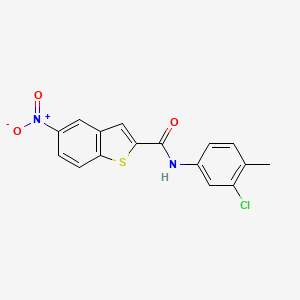

Triazolo-pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other substances .Molecular Structure Analysis

The molecular structure of similar compounds is often established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely and are often determined through various spectroscopic techniques .科学的研究の応用

Herbicidal Activity

N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and similar compounds have been researched for their potential use as herbicides. Studies have found that certain triazolopyrimidine sulfonamide compounds exhibit excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives. These compounds have shown promising results in screening for antimicrobial activity (Abdel-Motaal & Raslan, 2014).

Insecticidal Use

Another area of application is in insecticides. Sulfonamide-bearing thiazole derivatives incorporating 1,2,4-triazolo[1,5-a]pyridine and other heterocyclic compounds have been found to be effective as insecticidal agents against various pests, such as the cotton leafworm (Soliman et al., 2020).

Enzyme Inhibition Studies

These compounds have also been studied for their potential in inhibiting human carbonic anhydrase isozymes, which are involved in various physiological processes. This research is significant for understanding the biochemical impacts of these compounds (Alafeefy et al., 2015).

作用機序

Target of Action

The primary target of this compound is the aromatase enzyme , which is a member of the cytochrome P450 superfamily . Aromatase plays a crucial role in the biosynthesis of estrogens from androgens .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound, being an aromatase inhibitor, affects the estrogen biosynthesis pathway. By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, thereby disrupting the estrogen-dependent signaling pathways .

Pharmacokinetics

Similar compounds with sulfonyl piperazine-integrated triazole conjugates have been found to possess drug-like properties

Result of Action

The inhibition of the aromatase enzyme by this compound leads to a decrease in estrogen levels. This can have various molecular and cellular effects, depending on the specific context. For instance, in estrogen-dependent cancers, this could potentially slow down the growth of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the environment could potentially affect the binding of the compound to its target. Furthermore, the carbonyl group incorporated in the designed structures has the ability to form hydrogen bonds, which could be influenced by the pH of the environment .

将来の方向性

特性

IUPAC Name |

N-benzyl-3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-17(2)20-11-13-21(14-12-20)27(16-19-8-5-4-6-9-19)30(28,29)22-10-7-15-26-18(3)24-25-23(22)26/h4-15,17H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFVUTZYYMBMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)

![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)

![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)